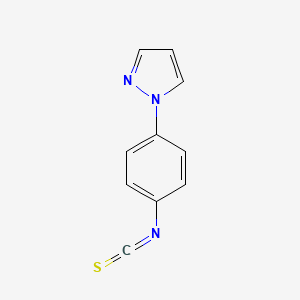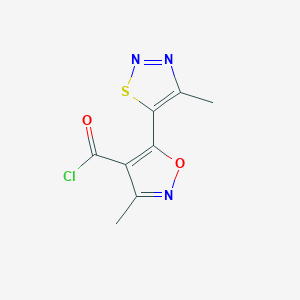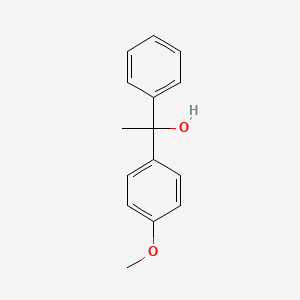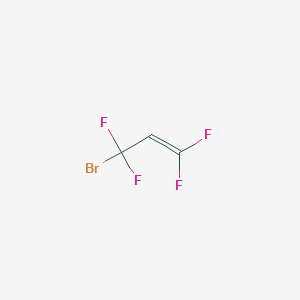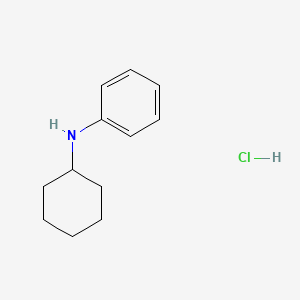
N-cyclohexylaniline Hydrochloride
Overview
Description
N-Cyclohexylaniline Hydrochloride is a chemical compound with the molecular formula C₁₂H₁₈ClN. It is a derivative of aniline where a cyclohexyl group is attached to the nitrogen atom of the aniline moiety, and the hydrochloride salt form is commonly used.
Synthetic Routes and Reaction Conditions:
Direct Amination: The compound can be synthesized by reacting cyclohexylamine with aniline in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Reductive Amination: Another method involves the reductive amination of cyclohexanone with aniline, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow reactors that allow for precise control over reaction conditions, ensuring high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as N-cyclohexylaniline oxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as halides and alkyl groups can be used, often in the presence of a base.
Major Products Formed:
Oxidation: N-cyclohexylaniline oxide.
Reduction: Cyclohexylamine.
Substitution: Various substituted cyclohexylamines.
Mechanism of Action
Target of Action
N-cyclohexylaniline Hydrochloride primarily targets sodium channels in the neuronal cell membrane of peripheral nerves . Sodium channels play a crucial role in the initiation and propagation of action potentials in neurons, thus making them a key target for various pharmaceutical compounds.
Mode of Action
This compound acts mainly by inhibiting sodium influx through voltage-gated sodium channels . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited . The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . It is also suggested to be a CYP2D6 inhibitor . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
The inhibition of sodium channels by this compound prevents the generation and propagation of action potentials, leading to a decrease in neuronal signaling . This can result in various effects depending on the specific neurons affected.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its combustibility suggests that it should be stored and handled carefully to prevent fire hazards . Furthermore, its vapors are heavier than air and may spread along floors, forming explosive mixtures with air on intense heating . More research is needed to fully understand how environmental factors influence the action of this compound.
Scientific Research Applications
N-Cyclohexylaniline Hydrochloride is used in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in palladium-catalyzed amination reactions.
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
N-Phenylaniline Hydrochloride
N-Methylaniline Hydrochloride
N-Ethylaniline Hydrochloride
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
N-cyclohexylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1,3-4,7-8,12-13H,2,5-6,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGLBMLXBJFWSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372282 | |
| Record name | N-cyclohexylaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64316-73-0 | |
| Record name | N-cyclohexylaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


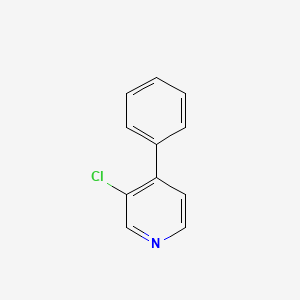
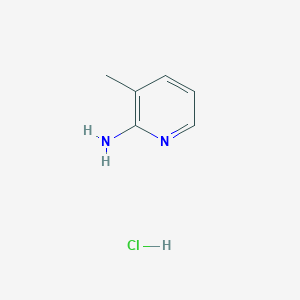
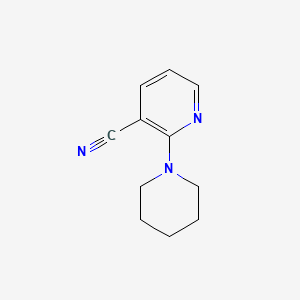
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid](/img/structure/B1596927.png)
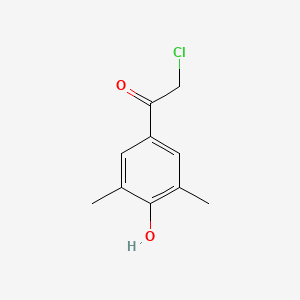
![3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid](/img/structure/B1596929.png)
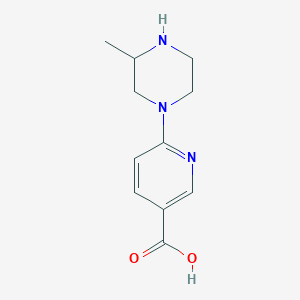
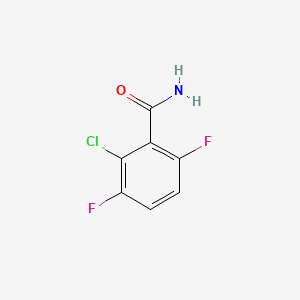
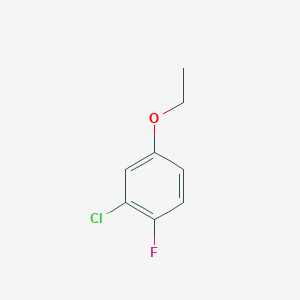
![N-[1-(4-pentylphenyl)ethylidene]hydroxylamine](/img/structure/B1596939.png)
